
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(thiophen-2-yl)acetamide
描述
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(thiophen-2-yl)acetamide, also known as FIPI, is a small molecule inhibitor that has been developed to target the phospholipase D (PLD) enzyme. PLD is an important enzyme that plays a crucial role in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. The inhibition of PLD by FIPI has been shown to have a significant impact on cell growth, differentiation, and migration.
作用机制
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(thiophen-2-yl)acetamide works by inhibiting the activity of the PLD enzyme, which is responsible for the hydrolysis of phosphatidylcholine (PC) to generate phosphatidic acid (PA). PA is a key signaling molecule that regulates various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. By inhibiting PLD, N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(thiophen-2-yl)acetamide reduces the production of PA and disrupts the normal cellular processes that are regulated by this molecule.
Biochemical and Physiological Effects:
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(thiophen-2-yl)acetamide has been shown to have several biochemical and physiological effects on cells. It reduces the production of PA, which leads to the inhibition of various cellular processes, including cell growth, differentiation, and migration. It also reduces the production of inflammatory cytokines and chemokines, which are responsible for the onset and progression of various inflammatory diseases. In neurodegenerative disorders, N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(thiophen-2-yl)acetamide has been shown to protect neurons from oxidative stress and improve cognitive function.
实验室实验的优点和局限性
One of the main advantages of using N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(thiophen-2-yl)acetamide in lab experiments is its specificity for the PLD enzyme. This allows researchers to selectively target this enzyme without affecting other cellular processes. Another advantage is its ease of use, as it can be easily synthesized and purified. One of the limitations of using N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(thiophen-2-yl)acetamide is its potential toxicity, which can limit its use in certain experiments. Additionally, its effectiveness may vary depending on the cell type and experimental conditions used.
未来方向
There are several future directions for the use of N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(thiophen-2-yl)acetamide in scientific research. One area of interest is its potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. Further studies are needed to determine the optimal dosage and treatment regimen for these diseases. Another area of interest is the development of new PLD inhibitors that are more potent and selective than N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(thiophen-2-yl)acetamide. This could lead to the development of new drugs with improved efficacy and fewer side effects. Finally, the use of N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(thiophen-2-yl)acetamide in combination with other drugs or therapies is an area of interest, as it may enhance their effectiveness and reduce their toxicity.
科学研究应用
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(thiophen-2-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(thiophen-2-yl)acetamide has been shown to inhibit the growth and migration of cancer cells by targeting the PLD enzyme. Inflammation is another area where N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(thiophen-2-yl)acetamide has shown promising results. It has been demonstrated to reduce the production of inflammatory cytokines and chemokines, which are responsible for the onset and progression of various inflammatory diseases. In neurodegenerative disorders, N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(thiophen-2-yl)acetamide has been shown to protect neurons from oxidative stress and improve cognitive function.
属性
IUPAC Name |
N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c22-18(12-15-3-2-10-25-15)20-14-6-5-13-7-8-21(16(13)11-14)19(23)17-4-1-9-24-17/h1-6,9-11H,7-8,12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVSVWUCUMGLCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)CC3=CC=CS3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(thiophen-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



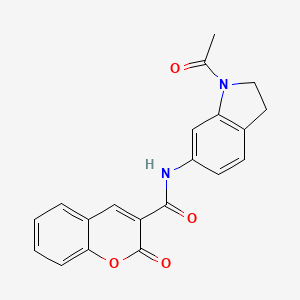
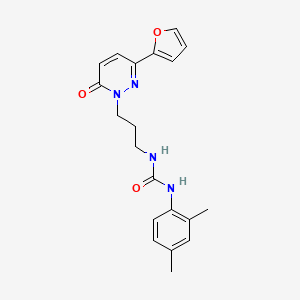
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea](/img/structure/B3209394.png)
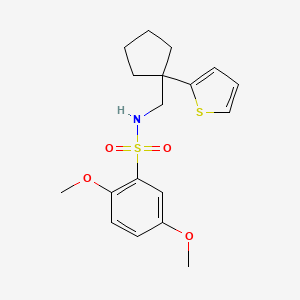


![1-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)urea](/img/structure/B3209408.png)
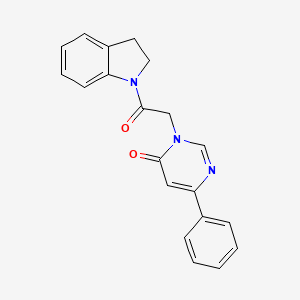
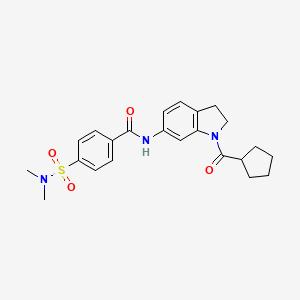
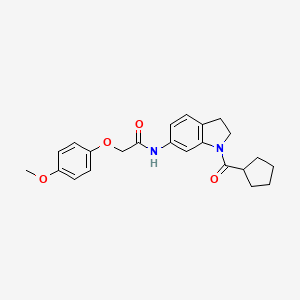

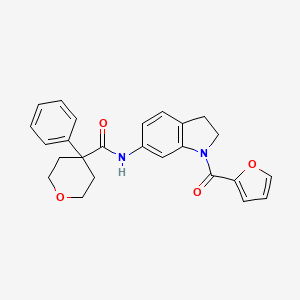
![N-[1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B3209465.png)
![2-Ethylimidazo[1,2-a]pyridin-8-ol](/img/structure/B3209471.png)